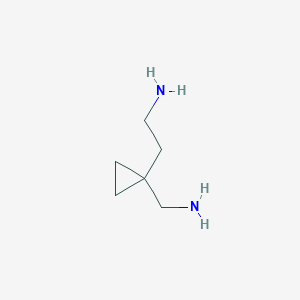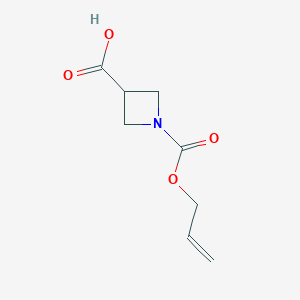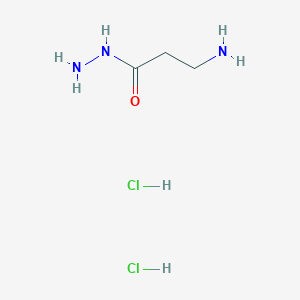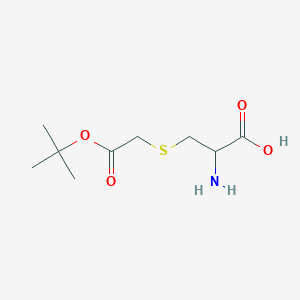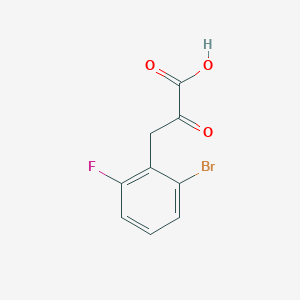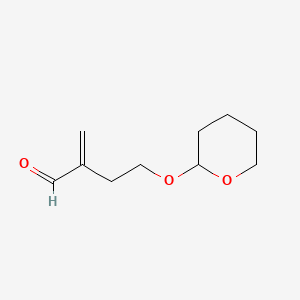
2-Methylidene-4-(oxan-2-yloxy)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-4-(oxan-2-yloxy)butanal is an organic compound with the molecular formula C10H16O3 It is a derivative of butanal, featuring a methylene group and an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-(oxan-2-yloxy)butanal typically involves the reaction of 2-methyl-2-butenal with tetrahydropyran-2-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxane ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidene-4-(oxan-2-yloxy)butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Aplicaciones Científicas De Investigación
2-Methylidene-4-(oxan-2-yloxy)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-4-(oxan-2-yloxy)butanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-butenal: A precursor in the synthesis of 2-Methylidene-4-(oxan-2-yloxy)butanal.
Tetrahydropyran-2-ol: Another precursor used in the synthesis.
2-Methylidene-4-(oxan-2-yloxy)butanoic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
This compound is unique due to its combination of a methylene group and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-methylidene-4-(oxan-2-yloxy)butanal |
InChI |
InChI=1S/C10H16O3/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h8,10H,1-7H2 |
Clave InChI |
JYNQCOKOFHXVAS-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCOC1CCCCO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


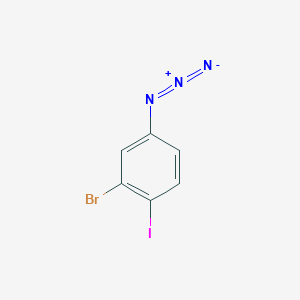
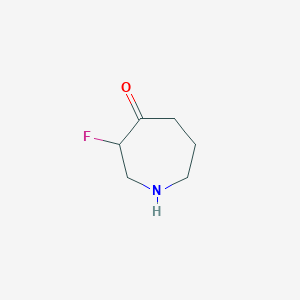
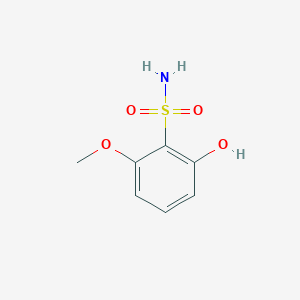

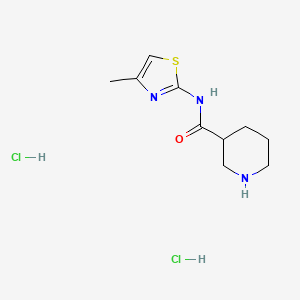
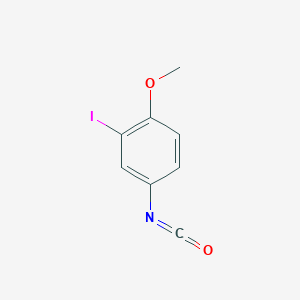
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
